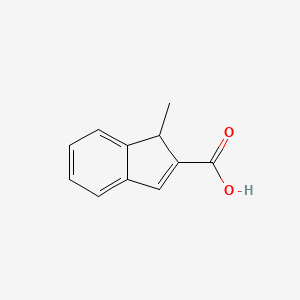

1-methyl-1H-indene-2-carboxylic acid

Description

Significance of Indene (B144670) and Carboxylic Acid Motifs in Contemporary Organic Chemistry

The indene framework is a polycyclic aromatic hydrocarbon composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org This structure is a valuable building block in organic synthesis, partly due to its reactive double bond. solubilityofthings.com Indene and its derivatives are not only found in some natural products but are also crucial in materials science for producing polymers and high-performance resins. solubilityofthings.comresearchgate.netmaterial-properties.org The indene skeleton is present in many biologically active molecules and pharmaceutical agents, such as the anti-inflammatory drug sulindac. wikipedia.orgresearchgate.net

The carboxylic acid functional group (-COOH) is one of the most important in organic chemistry. nanomicronspheres.comquora.com Its defining characteristic is its acidity, allowing it to donate a proton and form strong hydrogen bonds. nanomicronspheres.comwisdomlib.org This feature makes carboxylic acids highly polar and influences their physical properties, such as boiling points and solubility. teachy.aigeeksforgeeks.org They participate in a wide array of chemical reactions, including esterification with alcohols and the formation of peptide bonds between amino acids. nanomicronspheres.comteachy.ai This reactivity makes them central to the synthesis of numerous organic compounds, from fragrances and plastics to essential biomolecules like fatty acids and proteins. geeksforgeeks.org

Overview of Research Trajectories in Substituted Indene Carboxylic Acids

Research into substituted indene carboxylic acids is an active area, driven by their potential as intermediates and core structures for more complex molecules. A primary focus of research is the development of efficient and novel synthetic methodologies to construct the indene ring system with various functional groups. bohrium.comresearchgate.net Synthetic strategies often involve cyclization reactions, such as the Nazarov cyclization, and transition-metal-catalyzed reactions to build the fused-ring structure. researchgate.netorganic-chemistry.org

Another significant research trajectory is the application of these compounds in medicinal chemistry and materials science. researchgate.netbohrium.com Substituted indenes are explored for a wide range of biological activities, including anticancer, anti-microbial, and fungicidal properties. researchgate.net In materials science, these compounds are investigated for their use in creating electron-transporting materials, fluorescent materials, and components for photovoltaic solar cells, particularly non-fullerene acceptors in organic solar cells. researchgate.netmdpi.com The research often focuses on how different substituents on the indene ring and modifications to the carboxylic acid group can tune the molecule's electronic, physical, and biological properties.

Delineation of Research Scope Pertaining to 1-Methyl-1H-indene-2-carboxylic Acid and its Closely Related Analogs

While direct and extensive research focused exclusively on this compound is not widely documented, its chemical nature and potential reactivity can be understood by examining its parent compound, isomers, and closely related analogs. The research scope is therefore defined by the synthesis and properties of this family of molecules. Key analogs provide insight into the chemical behavior of the class as a whole.

Closely related compounds that are subjects of research include:

1H-Indene-2-carboxylic acid : The parent compound without the methyl group. calpaclab.comchemicalbook.com

3-Methyl-1H-indene-2-carboxylic acid : An isomer of the title compound. oakwoodchemical.com

2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid : A saturated (dihydro) analog where the double bond in the five-membered ring is reduced. prepchem.comnih.gov

Various esters and other derivatives, such as methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate , which are important synthetic intermediates. chemicalbook.comchemicalbook.com

The study of these analogs demonstrates a focus on creating functionalized indenes for use as building blocks in larger synthetic schemes, particularly in the development of new functional materials and biologically active agents. bohrium.comresearchgate.net

Interactive Data Table: Properties of this compound and Related Analogs

The following table summarizes key properties of the parent indene carboxylic acid and some of its methylated analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1H-Indene-2-carboxylic acid | C₁₀H₈O₂ | 160.17 | 41712-14-5 |

| 3-Methyl-1H-indene-2-carboxylic acid | C₁₁H₁₀O₂ | 174.20 | 34225-81-5 |

| 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid | C₁₁H₁₂O₂ | 176.21 | 91142-58-4 |

| 1H-Indene-1-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo- | C₁₁H₁₀O₃ | 190.2 | 40412-42-8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1H-indene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYXPVYPQBAIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496357 | |

| Record name | 1-Methyl-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66130-41-4 | |

| Record name | 1-Methyl-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 Methyl 1h Indene 2 Carboxylic Acid Systems

Mechanistic Investigations of Key Formation Reactions

The synthesis of the 1-methyl-1H-indene-2-carboxylic acid framework can be achieved through several strategic pathways. Mechanistic studies of these reactions reveal intricate details of bond formation and molecular rearrangement.

The Perkin reaction, a classical method for the synthesis of α,β-unsaturated aromatic acids, provides a potential route to indene (B144670) carboxylic acids. numberanalytics.comlongdom.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. longdom.orgwikipedia.org

The generally accepted mechanism proceeds through the formation of an enolate from the acid anhydride, which then acts as a nucleophile. longdom.org This enolate undergoes an aldol-type condensation with the aldehyde. Subsequent dehydration yields the unsaturated product. While the classical Perkin reaction uses an aromatic aldehyde, variations can be adapted for the synthesis of complex cyclic systems. For instance, the reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate, in the presence of acetic anhydride and triethylamine, has been used to prepare 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, an intermediate for non-fullerene acceptors in organic solar cells. mdpi.com This demonstrates the utility of Perkin-type transformations in constructing substituted indene-2-carboxylic acid systems. The mechanism, though not always simple, involves key steps of enolate formation, condensation, and cyclization/rearrangement to form the final indene ring structure. longdom.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Formation of an anhydride enolate by a basic catalyst. longdom.org | Anhydride enolate |

| 2 | Aldol-type condensation of the enolate with an aldehyde or ketone. wikipedia.org | Alkoxide anhydride |

| 3 | Intramolecular acylation and subsequent elimination/dehydration. | Acetoxy carboxylate |

| 4 | Cyclization and tautomerization to form the indene ring system. | Cyclized intermediate |

Cyclialkylation reactions are fundamental to the synthesis of the indene core. These processes often involve the formation of a carbocation intermediate followed by an intramolecular electrophilic attack on an aromatic ring. Various metal and acid catalysts have been employed to facilitate these transformations.

For example, Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes provides an efficient route to substituted indenes. organic-chemistry.org The mechanism is believed to proceed through a Markovnikov proton addition to the diene, which generates a stable benzylic carbocation. This is followed by an intramolecular cationic cyclization and subsequent deprotonation to afford the indene product and regenerate the catalyst. organic-chemistry.org

Another powerful strategy involves the metal-catalyzed cycloisomerization of 1-alkyl-2-ethynylbenzenes. organic-chemistry.org Gold-catalyzed intramolecular hydroalkylation of ynamides has also been shown to produce polysubstituted indenes under mild conditions. nih.gov The proposed mechanism involves the activation of the alkyne by the gold catalyst to form a transient keteniminium ion. This highly electrophilic intermediate triggers a nih.govresearchgate.net-hydride shift, creating a carbocation which then undergoes cyclization to form the five-membered ring. nih.gov Such rearrangements highlight the complex potential energy surfaces involved in the formation of the indene skeleton. researchgate.net

Direct C-H functionalization represents an atom-economical approach to complex molecules, avoiding the need for pre-functionalized starting materials. youtube.com In the context of carboxylic acids, the carboxyl group can act as a directing group, guiding a metal catalyst to a specific C-H bond for activation. researchgate.netnih.gov

Palladium-catalyzed C-H functionalization has been used for the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids. nih.gov Although not directly on an indene system, these studies provide mechanistic blueprints. The process typically involves the coordination of the carboxylate to the metal center, followed by C-H activation via a concerted metalation-deprotonation pathway to form a metallacyclic intermediate. Subsequent reductive elimination furnishes the functionalized product and regenerates the active catalyst. researchgate.net The development of specialized ligands is often crucial to overcome challenges such as high activation barriers associated with ring strain. nih.gov Applying this logic to precursors of this compound could enable direct and regioselective installation of substituents on the indene core.

Reactivity Profiles of the Indene Nucleus

The chemical behavior of this compound is dictated by the interplay of its constituent parts: the aromatic benzene (B151609) ring, the five-membered unsaturated ring, the methyl group, and the carboxylic acid function.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenonium ion or σ-complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.commsu.edu

In the case of this compound, the benzene portion of the molecule is the primary site for EAS. The reactivity and regioselectivity of the substitution are influenced by the fused five-membered ring, which generally acts as an activating, ortho-, para-directing group due to its alkyl character. The electron-donating nature of the fused ring increases the electron density of the aromatic system, making it more susceptible to electrophilic attack than benzene itself. libretexts.org

| Reaction Type | Typical Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ libretexts.org | 4-Nitro- and 7-Nitro-1-methyl-1H-indene-2-carboxylic acid |

| Halogenation | Br₂, FeBr₃ | 4-Bromo- and 7-Bromo-1-methyl-1H-indene-2-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl- and 7-Acyl-1-methyl-1H-indene-2-carboxylic acid |

The indene nucleus also possesses sites susceptible to nucleophilic attack. The carboxylic acid group can undergo typical reactions such as esterification or conversion to an amide. More significantly, the double bond within the five-membered ring is conjugated with the carboxylic acid, making it an electron-deficient alkene (a Michael acceptor). masterorganicchemistry.com

This conjugation allows for nucleophilic conjugate addition (Michael addition) at the 3-position. The reaction would proceed by the attack of a nucleophile at the β-carbon (C3), leading to the formation of an enolate intermediate which is subsequently protonated. masterorganicchemistry.com This provides a pathway to introduce a wide variety of substituents at the 3-position of the indene ring.

Under certain conditions, indene derivatives can undergo ring-opening reactions. For example, treatment of a cyclopropyl-containing precursor with trifluoroacetic acid (TFA) can lead to the formation of a 1H-indene product through a ring-opening and cyclization cascade. acs.org While stable under many conditions, the strained five-membered ring of the indene system can be susceptible to cleavage under harsh oxidative or reductive conditions, although specific studies on this compound are not prevalent. Novel cyclizations and ring-opening reactions have been noted for 3-phenylindene derivatives, suggesting that the reactivity is highly dependent on the substitution pattern. acs.org

Transformations Specific to the Carboxyl Group

The carboxyl group is a versatile functional group that can undergo a variety of transformations. In the context of this compound, the reactivity of this group is influenced by the electronic properties of the indene ring system, particularly the conjugated double bond.

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a fundamental reaction of carboxylic acids. wikipedia.org The ease of decarboxylation is often dependent on the stability of the carbanionic intermediate formed upon CO₂ loss. For simple carboxylic acids, this reaction typically requires harsh conditions. However, substrates with an electron-withdrawing group at the β-position decarboxylate more readily. wikipedia.org

While this compound is not a classic β-keto acid, the vinylogous positioning of the carboxyl group relative to the C1-carbon and the aromatic system can influence its stability and reactivity. The study of its decarboxylation pathways reveals several potential mechanisms, including thermal, catalytic, and photochemical methods.

Thermal and Catalytic Decarboxylation: Thermally induced decarboxylation of aromatic carboxylic acids can be facilitated by catalysts. Copper and palladium-based catalysts have been shown to be effective for the protodecarboxylation of various aromatic carboxylic acids. nih.gov For arylaliphatic acids, palladium on carbon (Pd/C) has been used to effect decarboxylation at relatively low temperatures (e.g., 90 °C) via a mechanism involving the formation of a palladium hydride species. pnnl.gov The proposed mechanism involves the dissociation of the α-C-H bond on the palladium surface, followed by the cleavage of the C-COO bond.

Photoredox-Catalyzed Decarboxylation: Modern synthetic methods increasingly utilize visible-light photoredox catalysis for the decarboxylation of carboxylic acids under mild conditions. chinesechemsoc.org This strategy involves the single-electron transfer (SET) from a carboxylate to a photoexcited catalyst, generating a carboxyl radical that readily extrudes CO₂ to form an alkyl or aryl radical. This radical can then be used in subsequent bond-forming reactions. Studies on various aliphatic and cyclic carboxylic acids, including indene carboxylic acid, have demonstrated the feasibility of this approach for generating radicals for subsequent reactions like acylation. chinesechemsoc.org

Oxidative Decarboxylation: In the presence of an oxidizing agent, carboxylic acids can undergo oxidative decarboxylation. A classic example is the use of lead tetraacetate, which can convert vicinal dicarboxylic acids into alkenes. redalyc.orgscielo.org.bo For monocarboxylic acids, this reaction can lead to a mixture of products, but the addition of catalytic copper(II) acetate (B1210297) can significantly improve the yield of alkenes. scielo.org.bo This pathway proceeds through radical intermediates.

| Pathway | Conditions/Catalyst | Intermediate | General Outcome |

|---|---|---|---|

| Thermal/Catalytic | Heat, Copper, or Palladium Catalysts | Arylmetal species | Protodecarboxylation (R-COOH → R-H) |

| Photoredox | Visible Light, Photocatalyst (e.g., Ir or Ru complex) | Alkyl/Aryl Radical | Radical available for C-C or C-X bond formation |

| Oxidative | Lead Tetraacetate (Pb(OAc)₄), often with Cu(OAc)₂ | Alkyl/Aryl Radical | Formation of alkenes or other oxidation products |

Reductive Conversions: The carboxylic acid group is generally resistant to reduction by mild reducing agents. Strong, nucleophilic hydride reagents are required for its conversion to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is not sufficiently reactive to reduce carboxylic acids. libretexts.org

The reduction mechanism involves two main stages. First, the acidic proton of the carboxyl group reacts with a hydride ion from LiAlH₄ in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequently, the carboxylate is reduced by further equivalents of LiAlH₄. This proceeds through an aldehyde intermediate, which is immediately reduced to the primary alcohol because aldehydes are more reactive towards LiAlH₄ than carboxylic acids. chemguide.co.uk The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and is followed by an acidic workup to protonate the resulting alkoxide and yield the final alcohol product. chemguide.co.uk

For this compound, the expected product of reduction with LiAlH₄ is (1-methyl-1H-inden-2-yl)methanol.

Oxidative Conversions: As discussed previously, the most prominent oxidative pathway for carboxylic acids is oxidative decarboxylation. wikipedia.org This process involves both the oxidation of the substrate and the loss of the carboxyl group as CO₂. The specific products depend on the reaction conditions and the substrate structure. For instance, the Hunsdiecker reaction, a well-known example of oxidative decarboxylation, converts carboxylic acids to alkyl halides using silver salts and bromine.

Other oxidative transformations that retain the carbon atom of the carboxyl group are less common for the carboxylic acid functionality itself but can be achieved on its derivatives, such as esters or amides.

| Transformation | Reagent(s) | Product Functional Group | Notes |

|---|---|---|---|

| Reduction | 1. LiAlH₄ in ether/THF 2. H₃O⁺ workup | Primary Alcohol | A strong reducing agent is required. NaBH₄ is ineffective. |

| Oxidative Decarboxylation | Pb(OAc)₄ / Cu(OAc)₂ | Alkene | Proceeds via a radical mechanism. |

| Oxidative Halogenation (Hunsdiecker) | Ag₂O, Br₂ | Alkyl/Aryl Halide | A decarboxylative halogenation reaction. |

Examination of Radical Reaction Pathways in Indene Carboxylic Acid Chemistry

Radical chemistry of carboxylic acids has seen a resurgence with the advent of modern initiation techniques, particularly visible-light photoredox catalysis. nih.govresearchgate.net These methods allow for the generation of radical species under mild conditions, opening up new avenues for synthetic transformations.

Generation of Radicals via Decarboxylation: The most direct route to a radical from this compound is through decarboxylation. As outlined in section 3.3.1, photoredox catalysis can efficiently convert the carboxylate into a 1-methyl-1H-inden-2-yl radical via a carboxyl radical intermediate. chinesechemsoc.org This indenyl radical is an sp²-hybridized radical centered on the C2 position of the indene ring.

Once formed, this radical can undergo several canonical radical reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 1-methyl-1H-indene.

Addition to π-Systems: The radical can add to electron-deficient alkenes or other unsaturated systems in Giese-type addition reactions, forming a new C-C bond. nih.gov

Radical-Radical Coupling: Coupling with another radical species can lead to dimerization or cross-coupling products.

Radical Reactions on the Indene Skeleton: Apart from reactions initiated at the carboxyl group, the indene structure itself possesses sites susceptible to radical attack. Free-radical halogenation, typically initiated by UV light, is a classic radical chain reaction that proceeds via initiation, propagation, and termination steps. wikipedia.org For this compound, there are two primary sites for radical halogenation:

The Methyl Group: Abstraction of a hydrogen atom from the methyl group would lead to a benzylic-type radical, which is stabilized by resonance with the aromatic ring.

The Allylic C1 Position: The hydrogen atom at the C1 position is allylic to the double bond of the five-membered ring and also benzylic. Abstraction of this hydrogen would generate a highly stabilized radical.

The selectivity of halogenation (chlorination vs. bromination) would depend on the relative stability of the resulting radical intermediates, with bromination being generally more selective for the most stable radical position. youtube.comyoutube.com

| Radical Generation Method | Initial Radical Species | Potential Subsequent Reaction | Product Type |

|---|---|---|---|

| Photoredox Decarboxylation | 1-Methyl-1H-inden-2-yl radical | Addition to an alkene | Alkylated indene derivative |

| Photoredox Decarboxylation | 1-Methyl-1H-inden-2-yl radical | Hydrogen atom abstraction | 1-Methyl-1H-indene |

| UV Light / Radical Initiator | 1-(Bromomethyl)-1H-inden-2-yl radical | Halogen atom abstraction | Halogenated indene derivative |

| UV Light / Radical Initiator | (1-Methyl-1H-inden-2-yl)methyl radical | Halogen atom abstraction | Halogenated indene derivative |

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Methyl 1h Indene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Advanced ¹H NMR Techniques

Proton (¹H) NMR spectroscopy is fundamental in determining the number of different types of protons, their electronic environments, and their connectivity. For a compound like 1-methyl-1H-indene-2-carboxylic acid, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group, the protons on the indene (B144670) ring, and the carboxylic acid proton.

Based on data for the related compound, methyl 1H-indene-2-carboxylate, the following proton signals can be anticipated researchgate.net:

Aromatic Protons: Signals corresponding to the protons on the benzene (B151609) ring portion of the indene structure. These typically appear in the downfield region of the spectrum.

Vinyl Proton: A signal for the proton on the double bond of the five-membered ring.

Methylene (B1212753) Protons: Signals for the protons of the CH₂ group in the five-membered ring.

Methyl Protons: A distinct signal for the methyl group attached to the indene ring.

Carboxylic Acid Proton: A broad singlet, often far downfield, corresponding to the acidic proton of the carboxyl group.

Carbon-13 NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Experiments for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. DEPT experiments are then used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

For the analogous methyl 1H-indene-2-carboxylate, the ¹³C NMR spectrum reveals signals for the carboxyl carbon, the aromatic carbons, the vinyl carbons, the methylene carbon, and the methyl ester carbon researchgate.net. By analogy, the ¹³C NMR spectrum of this compound would be expected to show:

Carboxyl Carbon: A signal in the downfield region, typically around 170-185 ppm.

Aromatic and Vinyl Carbons: A series of signals in the range of 110-150 ppm.

Aliphatic Carbons: Signals for the methyl and other sp³ hybridized carbons in the indene ring, appearing in the upfield region of the spectrum.

A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH groups.

Table 1: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| C=O (Carboxyl) | 170-185 | No Signal | No Signal |

| Aromatic C | 120-150 | No Signal | No Signal |

| Aromatic CH | 110-140 | Positive | Positive |

| Vinyl C | 130-150 | No Signal | No Signal |

| Vinyl CH | 115-140 | Positive | Positive |

| Aliphatic C | 40-60 | No Signal | No Signal |

| Aliphatic CH | 30-50 | Positive | Positive |

| CH₃ | 10-25 | Positive | No Signal |

Note: This is a predicted data table based on general chemical shift ranges and analysis of related compounds.

Two-Dimensional Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of the protonated carbons in the molecule mdpi.com.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₁H₁₀O₂) is 174.06808 g/mol epa.gov. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of intact molecular ions into the gas phase. For this compound, ESI-MS would typically be performed in negative ion mode, where the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the molecular weight minus the mass of a proton.

The fragmentation of carboxylic acids in mass spectrometry often involves characteristic losses libretexts.org:

Loss of H₂O: A peak corresponding to [M-H₂O]⁺.

Loss of COOH: A peak corresponding to [M-COOH]⁺.

Loss of CO: A peak corresponding to [M-CO]⁺.

Analysis of the fragmentation pattern provides valuable information for confirming the structure of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. When applied to this compound, the resulting spectrum would be expected to display characteristic absorption bands corresponding to its specific structural features.

The most prominent feature would be the signals from the carboxylic acid group. A very broad absorption band, typically in the range of 2500-3300 cm⁻¹, would be anticipated due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. Additionally, a strong, sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration would be expected, typically appearing between 1700 and 1725 cm⁻¹ for a carboxylic acid that is conjugated with a double bond, as is the case in the indene ring system.

The presence of the aromatic ring and the double bond within the five-membered ring would give rise to C=C stretching vibrations in the 1450-1650 cm⁻¹ region. C-H stretching vibrations from the aromatic and vinyl protons would be observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹. Bending vibrations for the methyl group (CH₃) would likely be seen around 1450 and 1375 cm⁻¹. The region between 650 and 900 cm⁻¹ would contain C-H out-of-plane bending vibrations that could provide information about the substitution pattern of the benzene ring.

Interactive Data Table Placeholder: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 | O-H stretch | Carboxylic Acid |

| ~3100-3000 | C-H stretch | Aromatic/Vinyl |

| ~3000-2850 | C-H stretch | Aliphatic (Methyl) |

| 1725-1700 | C=O stretch | Carboxylic Acid (Conjugated) |

| 1650-1450 | C=C stretch | Aromatic/Alkene |

| ~1450 & ~1375 | C-H bend | Methyl |

| 900-650 | C-H bend | Aromatic (Out-of-plane) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the purity and elemental composition of a synthesized compound.

For this compound, the molecular formula is C₁₁H₁₀O₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ). The molecular weight of the compound is 174.19 g/mol . An experimental analysis of a pure sample of this compound should yield percentage values that are in close agreement with these theoretical calculations, typically within a ±0.4% margin.

Interactive Data Table Placeholder: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 75.84 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.79 |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.37 |

| Total | 174.19 | 100.00 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the determination of the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). Furthermore, it reveals the exact coordinates of each atom in the molecule, confirming the connectivity and providing precise measurements of intramolecular distances and angles. For carboxylic acids, XRD is particularly useful for observing intermolecular interactions, such as the hydrogen-bonded dimers that are commonly formed in the solid state.

Interactive Data Table Placeholder: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

| Molecular Formula | C₁₁H₁₀O₂ | |

| Formula Weight | 174.19 | |

| Crystal System | e.g., Monoclinic | |

| Space Group | e.g., P2₁/c | |

| a (Å) | Unit cell length | Data not available |

| b (Å) | Unit cell length | Data not available |

| c (Å) | Unit cell length | Data not available |

| α (°) | Unit cell angle | Data not available |

| β (°) | Unit cell angle | Data not available |

| γ (°) | Unit cell angle | Data not available |

| V (ų) | Unit cell volume | Data not available |

| Z | Molecules per unit cell | Data not available |

Computational and Theoretical Investigations of 1 Methyl 1h Indene 2 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 1-methyl-1H-indene-2-carboxylic acid. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Geometries

DFT methods are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For this compound, these calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The indene (B144670) core, consisting of a fused benzene (B151609) and cyclopentene (B43876) ring, is largely planar, while the methyl and carboxylic acid substituents will adopt specific orientations to minimize steric hindrance.

Theoretical calculations on related indole-carboxylic acid derivatives have demonstrated the accuracy of DFT methods, such as ωB97X-D with basis sets like 6-31++G(d,p), in predicting geometric parameters that are in good agreement with experimental X-ray diffraction data. mdpi.com In the case of this compound, DFT calculations would likely predict a structure where the carboxylic acid group is nearly coplanar with the indene ring to maximize conjugation, while the methyl group will be positioned to reduce steric clash.

Table 1: Predicted Geometrical Parameters for this compound (Representative DFT Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (indene) | ~1.37 - 1.42 Å |

| C-C (indene) | ~1.45 - 1.50 Å | |

| C-C (methyl) | ~1.52 Å | |

| C-C (carboxyl) | ~1.48 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angle | C-C-C (benzene ring) | ~120° |

| C-C-C (cyclopentene ring) | ~108° - 112° | |

| O=C-O (carboxyl) | ~123° |

Note: The values in this table are representative and based on typical DFT calculations for similar organic molecules. Actual values would be obtained from a specific DFT calculation on this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals in this compound can be readily calculated using DFT.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is expected to be delocalized over the electron-rich aromatic system of the indene core. The LUMO, on the other hand, is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The LUMO is anticipated to have significant contributions from the carboxylic acid group and the double bond within the five-membered ring, making these sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative DFT Data)

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

Note: These are representative energy values and would be refined by specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the most stable molecular conformation, molecules are in constant motion. Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the conformational landscape of this compound and its derivatives over time. frontiersin.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the temporal evolution of the system, revealing the accessible conformations and the transitions between them.

For this compound, MD simulations would be particularly useful for understanding the flexibility of the carboxylic acid group and the methyl group relative to the rigid indene scaffold. These simulations can provide information on the preferred orientations of these substituents in different solvent environments and at various temperatures. This is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where conformational flexibility can play a significant role in binding affinity. Studies on other indene derivatives have successfully employed MD simulations to investigate their interactions and binding modes with biological macromolecules. nih.govrsc.org

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. scielo.br For this compound, in silico modeling can be used to elucidate the mechanisms of reactions such as esterification of the carboxylic acid group, electrophilic substitution on the aromatic ring, or addition reactions to the double bond.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Theoretical studies on the reactions of indene have provided detailed mechanistic insights into their formation and subsequent transformations. nih.gov For instance, the hydroboration-oxidation of indene has been studied computationally to understand its stereochemistry. chegg.com

Predictive Computation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for the interpretation of experimental spectra and for the structural elucidation of new compounds. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com These calculations can help in the assignment of complex spectra and can be used to distinguish between different isomers or conformers. Similarly, the vibrational frequencies and intensities of the IR spectrum can be computed, allowing for the identification of characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid and the C-H stretches of the aromatic and aliphatic parts of the molecule. Computational studies on related molecules have shown excellent agreement between predicted and experimental spectroscopic data. mdpi.comresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Representative Values)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Aromatic H) | 7.0 - 7.8 ppm |

| Chemical Shift (Olefinic H) | ~6.5 - 7.0 ppm | |

| Chemical Shift (Methyl H) | ~1.3 - 1.6 ppm | |

| Chemical Shift (Carboxyl H) | > 10 ppm | |

| ¹³C NMR | Chemical Shift (C=O) | ~170 - 175 ppm |

| Chemical Shift (Aromatic C) | 120 - 145 ppm | |

| IR | C=O Stretch | ~1700 - 1750 cm⁻¹ |

| O-H Stretch (Carboxyl) | 2500 - 3300 cm⁻¹ (broad) | |

| C-H Stretch (Aromatic) | ~3000 - 3100 cm⁻¹ |

Note: These are typical ranges for the respective functional groups and would be more precisely determined through specific calculations.

Derivation of Structure-Activity Relationships (SAR) through Computational Approaches

In the context of drug discovery and materials science, it is crucial to understand how modifications to a molecule's structure affect its activity or properties. Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies aim to establish these connections. mdpi.com Computational approaches are central to modern SAR and QSAR, using calculated molecular descriptors to build predictive models.

For derivatives of this compound, computational methods can be used to generate a wide range of descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By systematically modifying the structure of the parent compound (e.g., by adding different substituents to the aromatic ring) and calculating these descriptors for each derivative, a dataset can be generated. This dataset can then be used to build a QSAR model that correlates the calculated descriptors with experimentally measured activities (e.g., enzyme inhibition, receptor binding affinity). Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. QSAR studies have been successfully applied to various series of indene derivatives to understand their biological activities. nih.govnih.govekb.eg

Potential Applications in Advanced Organic Synthesis and Materials Science

Strategic Utility as a Building Block for Complex Molecule Synthesis

The indene (B144670) framework is a valuable scaffold in organic synthesis, and the presence of both a methyl group and a carboxylic acid moiety on the 1-methyl-1H-indene-2-carboxylic acid molecule offers multiple points for chemical modification. This strategic positioning of functional groups allows for its use as a versatile building block in the synthesis of more complex molecules, including polycyclic aromatic hydrocarbons and substituted indene derivatives.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a wide range of chemical transformations. For instance, esterification of similar indene carboxylic acids has been demonstrated as a key step in the synthesis of new indenol derivatives. researchgate.net Furthermore, the indene ring system itself can participate in various cycloaddition reactions, allowing for the construction of intricate polycyclic systems. acs.org The methyl group at the 1-position also influences the stereochemistry of these reactions, offering potential for diastereoselective synthesis.

The synthesis of functionalized indenes is an active area of research, with various catalytic methods being developed to introduce a wide range of substituents onto the indene core. organic-chemistry.org These methods often involve transition-metal-catalyzed cross-coupling reactions, which could be applied to derivatives of this compound to create a library of novel compounds with potential biological activity or unique material properties. The combination of the inherent reactivity of the indene nucleus and the versatility of the carboxylic acid function makes this compound a promising starting material for the synthesis of complex, high-value molecules.

Role as Precursors for Specialty Chemicals and Fine Chemicals

The chemical reactivity of this compound makes it a potential precursor for a variety of specialty and fine chemicals. The indene moiety is a known constituent in certain pharmaceuticals and agrochemicals, suggesting that derivatives of this compound could exhibit interesting biological activities. The synthesis of indenoindoles, for example, which are known to possess anticancer properties, often starts from functionalized indenes. researchgate.net

Moreover, the aromatic nature of the indene ring system, coupled with the carboxylic acid's ability to be transformed into chromophoric or auxochromic groups, suggests potential applications in the synthesis of dyes and pigments. The specific substitution pattern of this compound could lead to the development of novel colorants with unique photophysical properties.

The general synthetic routes to produce substituted indenes often involve multi-step sequences, and this compound could serve as a key intermediate in these pathways. organic-chemistry.org Its availability could streamline the synthesis of complex indene derivatives that are otherwise difficult to access, thereby facilitating research and development in various fields that utilize such compounds.

Integration into Novel Material Systems

The exploration of new organic materials with tailored electronic and optical properties is a rapidly advancing field. The rigid, planar structure of the indene ring system, combined with the potential for functionalization, makes this compound an attractive candidate for integration into novel material systems.

In the field of organic electronics, particularly in the development of organic solar cells (OSCs), there is a significant effort to design and synthesize non-fullerene acceptors (NFAs). These materials offer advantages over traditional fullerene-based acceptors, such as tunable energy levels and broader absorption spectra. The core structure of many high-performance NFAs is based on an electron-deficient aromatic unit.

While direct studies on this compound in this context are not widely reported, a structurally related compound, 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, has been investigated as an intermediate in the synthesis of NFAs. mdpi.com This suggests that the indene-2-carboxylic acid framework can be a viable component in the molecular design of organic electronic materials. The methyl group and the carboxylic acid functionality on this compound could be further modified to fine-tune the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical parameter for efficient charge transfer in OSCs.

The general synthetic strategies for indene derivatives allow for the introduction of various electron-withdrawing or electron-donating groups, which could be used to tailor the electronic characteristics of materials derived from this compound for specific applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The presence of a carboxylic acid group and a polymerizable indene moiety suggests that this compound could serve as a monomer in the synthesis of novel polymers. The carboxylic acid can participate in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. libretexts.org The indene unit could be incorporated into the polymer backbone, imparting rigidity and potentially high thermal stability to the resulting material.

Alternatively, the double bond within the five-membered ring of the indene structure can undergo addition polymerization, typically initiated by cationic or radical initiators. The polymerization of indene itself is a well-known process used to produce coumarone-indene resins. By using this compound as a monomer, it would be possible to synthesize functional polymers with pendant carboxylic acid groups. These acidic groups could enhance the polymer's adhesion to various substrates, improve its solubility in polar solvents, or serve as sites for further post-polymerization modification.

For example, polyesters with pendant carboxylic acid groups have been synthesized and explored for applications in tissue engineering due to their pH-responsive properties. nih.gov Similarly, polymers derived from this compound could exhibit interesting responsive behaviors or could be crosslinked through the carboxylic acid groups to form robust networks. The synthesis of poly(indene carbonate) from indene oxide and carbon dioxide has also been reported, highlighting the potential of the indene scaffold in polymer chemistry. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for 1 Methyl 1h Indene 2 Carboxylic Acid Research

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 1-methyl-1H-indene-2-carboxylic acid, a primary focus will be the development of synthetic routes that minimize environmental impact, reduce waste, and utilize renewable resources. Current research into indene (B144670) synthesis points toward several promising strategies that could be adapted and optimized.

Key research directions include:

Catalysis with Earth-Abundant Metals: Shifting from expensive and rare noble metal catalysts (like palladium and rhodium) to catalysts based on abundant and less toxic metals such as cobalt, iron, and copper is a critical goal. For instance, cobalt-based complexes have been successfully used for the sustainable synthesis of substituted 1H-indenes through metalloradical catalysis. uva.nl Future work could focus on designing specific cobalt or iron catalysts for the asymmetric synthesis of the chiral center in this compound.

Atom-Economical Reaction Designs: Methodologies that maximize the incorporation of all starting material atoms into the final product are essential. Metal-free Brønsted acid-promoted reactions and cascade reactions, which form multiple bonds in a single operation, represent highly atom-economical approaches to indene frameworks. organic-chemistry.org

| Strategy | Principle | Potential Application |

|---|---|---|

| Metallo-radical Catalysis | Utilizes first-row transition metals (e.g., Cobalt) to enable radical-type ring closures. uva.nl | Development of a cheap, efficient catalytic system for the core indene structure. |

| C-H Activation/Annulation | Forms the indene ring by creating C-C bonds directly from C-H bonds, reducing pre-functionalization steps. researchgate.net | A more direct and atom-economical synthesis from simpler aromatic precursors. |

| Green Solvents | Replacing hazardous solvents (e.g., DMF) with bio-based or less toxic alternatives like 2-MeTHF. mdpi.com | Reducing the environmental footprint of the entire synthetic process. |

| Atom-Economical Cascade Reactions | Combining multiple reaction steps into a single, efficient process without isolating intermediates. organic-chemistry.org | Streamlining the synthesis to save energy, time, and resources. |

Exploration of Unconventional Reactivity and Novel Catalytic Cycles

Beyond improving existing synthetic routes, future research will aim to uncover new ways to functionalize the this compound scaffold. This involves exploring unconventional reactivity patterns and designing novel catalytic cycles to access derivatives that are currently difficult or impossible to synthesize.

Promising areas of exploration include:

Catalytic C–H Functionalization: Directing-group-assisted or transient-directing-group strategies for the selective functionalization of C–H bonds on the aromatic ring of the indene core could provide a powerful tool for late-stage modification. researchgate.netacs.org This would allow for the efficient introduction of a wide range of functional groups without the need for lengthy de novo synthesis.

Gold-Catalyzed Carbocyclizations: Gold catalysts have shown unique reactivity in promoting cascade reactions involving C–H functionalization and subsequent intramolecular cyclization to form indene derivatives. rsc.org Applying this methodology could enable the construction of more complex, polycyclic structures fused to the this compound core.

Asymmetric Catalysis: Given that the C1 position is a stereocenter, the development of novel catalytic enantioselective methods is of high importance. Copper-hydride (CuH) catalyzed hydrocarboxylation of allenes, for example, has emerged as a powerful method for creating chiral carboxylic acids, a strategy that could be conceptually adapted to create the chiral center in the target molecule with high enantioselectivity. chemrxiv.orgorganic-chemistry.orgnih.gov

Photoredox Catalysis: The use of light to drive chemical reactions offers mild conditions and unique reactivity pathways. Photoredox methods could be employed for various transformations, such as oxo-functionalization of the indene double bond, enabling the introduction of oxygen-containing functional groups in a controlled manner. rsc.org

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize molecular design and synthesis. researchgate.net For this compound, these computational tools can accelerate research and development cycles significantly.

Key applications of AI and ML include:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of complex derivatives of this compound and propose multiple, often non-intuitive, synthetic pathways. chemcopilot.com These tools can be programmed with constraints to prioritize sustainable and cost-effective routes. chemcopilot.com

Reaction Outcome and Condition Prediction: Machine learning models trained on vast reaction databases can predict the most likely outcome of a planned reaction and recommend optimal conditions (e.g., catalyst, solvent, temperature), thereby minimizing trial-and-error experimentation in the lab. researchgate.net

Catalyst and Ligand Design: AI can be used to design novel chiral ligands or catalysts specifically tailored for the asymmetric synthesis or functionalization of the target molecule. By correlating structural features with performance data, ML algorithms can identify promising candidates for experimental validation. researchgate.net

Autonomous Synthesis: The integration of AI with robotic platforms ("RoboChem") enables high-throughput screening of reaction conditions and autonomous optimization of synthetic routes, accelerating the discovery of efficient protocols. sciencedaily.com

| AI/ML Application | Function | Impact on Research |

|---|---|---|

| Retrosynthesis Tools (e.g., Synthia, IBM RXN) | Proposes synthetic routes from target molecule to starting materials. chemcopilot.comacs.org | Accelerates the design of efficient and novel synthetic pathways. |

| Reaction Prediction Models | Forecasts products and yields under specific reaction conditions. researchgate.net | Reduces experimental failures and resource waste. |

| Catalyst Discovery Algorithms | Designs new catalysts by learning structure-activity relationships. researchgate.net | Facilitates the development of highly selective and active catalysts. |

| Automated Synthesis Platforms | Combines AI-driven decision-making with robotic hardware for experimentation. sciencedaily.com | Enables high-throughput optimization and rapid discovery of new reactions. |

Interdisciplinary Applications and Expanding Research Horizons

The indene scaffold is a privileged structure found in numerous bioactive compounds and functional materials. uva.nlresearchgate.net A significant future direction for this compound research lies in leveraging its unique chemical properties for interdisciplinary applications.

Potential research horizons include:

Medicinal Chemistry: The indene core is present in pharmaceuticals. Future work could involve synthesizing a library of derivatives of this compound and screening them for biological activity against various therapeutic targets, such as enzymes or receptors. The carboxylic acid group provides a convenient handle for creating amides, esters, and other functional groups common in drug molecules.

Materials Science: Indene derivatives have been explored as building blocks for functional materials. For example, derivatives of 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene are used as non-fullerene acceptors in organic solar cells. mdpi.com The specific substitution pattern of this compound could be exploited to tune the electronic and photophysical properties of new organic materials for applications in electronics and photonics.

Agrochemicals: The structural motifs present in the target molecule could be incorporated into new classes of pesticides or herbicides. Interdisciplinary collaboration with biologists and agricultural scientists would be essential to guide the design and testing of new compounds.

Polymer Chemistry: The carboxylic acid and the reactive double bond offer two distinct points for polymerization. This could lead to the development of novel polymers with unique thermal, mechanical, or optical properties, where the rigid indene backbone imparts specific characteristics to the polymer chain.

Advanced Mechanistic Insights through Combined Experimental and Theoretical Studies

A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. Future research on this compound will benefit greatly from a synergistic approach that combines advanced experimental techniques with high-level computational chemistry.

Key areas for investigation include:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to map out entire reaction pathways, determine the structures of transition states and intermediates, and rationalize observed regioselectivity and stereoselectivity. researchgate.netnih.gov This can provide insights that are difficult to obtain through experiments alone. For example, DFT can help elucidate the precise role of a catalyst in activating substrates and facilitating bond formation. nih.gov

Advanced Spectroscopy: In situ spectroscopic monitoring of reactions (e.g., using specialized NMR or IR techniques) can provide real-time information on the concentrations of reactants, intermediates, and products, helping to validate proposed mechanisms.

Kinetics and Isotope Labeling: Detailed kinetic studies and isotope labeling experiments can provide definitive evidence for specific mechanistic steps, such as identifying the rate-determining step or tracking the movement of atoms throughout a reaction.

Radical Trapping and EPR Spectroscopy: For reactions suspected to proceed through radical intermediates, such as those involving metalloradical catalysis, experimental techniques like radical trapping and Electron Paramagnetic Resonance (EPR) spectroscopy can provide direct evidence for the existence of these transient species. nih.gov

By combining these theoretical and experimental tools, researchers can build a comprehensive picture of the chemical transformations involving this compound, paving the way for the rational design of next-generation synthetic protocols.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-1H-indene-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of indene-carboxylic acid derivatives often employs condensation or cyclization reactions. For example, the Perkin reaction has been utilized for structurally similar compounds, such as 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, by reacting tert-butyl acetoacetate with aromatic aldehydes in the presence of acetic anhydride and triethylamine . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (typically 80–120°C). Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can the purity and structural identity of this compound be validated experimentally?

Combine multiple analytical techniques:

- NMR Spectroscopy : Assign proton and carbon signals using ¹H/¹³C NMR, noting characteristic shifts for the methyl group (δ ~1.8–2.2 ppm) and carboxylic acid (δ ~12–14 ppm). For related indene derivatives, steric effects in E/Z isomers cause distinct chemical shifts in ¹³C NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₁H₁₀O₂: 174.0681 g/mol).

- Elemental Analysis : Verify C, H, and O content within ±0.3% of theoretical values.

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

- Solubility : Test in polar (water, methanol) and nonpolar solvents (dichloromethane) to guide reaction medium selection. For analogs like 2,3-dihydro-1H-indene-2-carboxylic acid, limited aqueous solubility necessitates organic solvents .

- Melting Point : Determine via differential scanning calorimetry (DSC). Comparable compounds (e.g., 1-methylindole-5-carboxylic acid) melt at ~220°C .

- Stability : Assess under varying pH, temperature, and light exposure. Derivatives like 7-(cyclopentylamino)indole-5-carboxylic acid show stability in inert atmospheres but degrade in acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism, isomerism, or impurities. For example:

- Tautomeric equilibria : In indene-carboxylic acids, keto-enol tautomerism can cause split peaks. Use variable-temperature NMR to observe dynamic equilibria.

- Stereochemical effects : E/Z isomerism in related compounds (e.g., sulindac derivatives) alters ¹³C chemical shifts due to steric crowding . Compare experimental data with DFT-calculated spectra for validation.

Q. What strategies are effective for improving the yield of this compound in multistep syntheses?

- Intermediate purification : Use column chromatography or recrystallization after each step to remove side products.

- Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization steps. Evidence from indole-carboxylic acid syntheses suggests catalytic systems can enhance regioselectivity .

- Microwave-assisted synthesis : Reduce reaction time and improve yield for thermally driven steps (e.g., cyclodehydration).

Q. How can computational methods aid in predicting the reactivity and electronic properties of this compound?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the carboxylic acid group in analogs like 1-hydroxycyclohexadiene-carboxylic acid acts as an electron-deficient center .

- Molecular docking : If targeting biological applications, simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using software like AutoDock.

Q. What are the challenges in assessing the stability and decomposition pathways of this compound under physiological conditions?

- Hydrolytic degradation : Monitor via LC-MS in buffers (pH 4–9) to identify ester or amide hydrolysis byproducts.

- Oxidative stability : Expose to ROS (e.g., H₂O₂) and analyze via ESR spectroscopy for radical intermediates.

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (>200°C for most indene derivatives ).

Methodological Considerations

Q. How should researchers handle discrepancies in reported toxicity data for indene-carboxylic acid derivatives?

While this compound lacks explicit toxicity classification, adopt precautionary measures:

- Acute toxicity testing : Follow OECD guidelines using zebrafish or murine models.

- In vitro assays : Use HepG2 cells for cytotoxicity screening (IC₅₀) and Ames tests for mutagenicity. Related compounds (e.g., 7-substituted indoles) show low acute toxicity but require case-by-case evaluation .

Q. What advanced techniques are recommended for analyzing non-covalent interactions (e.g., hydrogen bonding) in crystalline forms?

Q. How can researchers address the lack of thermodynamic data (e.g., pKa, logP) for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.